GPR35 Antagonism: Inactive vs. Sub-Micromolar Benzothiazole Analogues
In a standardized BRET-based GPR35 antagonism assay using human GPR35-Gα13 SPASM sensor cells stimulated with 300 µM zaprinast, N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (EOS15969) was classified as inactive (IC₅₀ > 100 µM) [1]. By contrast, the benzothiazole analogue CID1231538 (CAS 354126-20-8) exhibited potent antagonism with an IC₅₀ of 0.55 µM in the same assay format . This >180-fold difference in potency underscores that the 4-methoxy substitution pattern on the benzothiazole core, combined with the piperidin-3-yl cyclopropanesulfonamide geometry, ablates GPR35 antagonist activity relative to other benzothiazole-containing scaffolds.
| Evidence Dimension | GPR35 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | Inactive (IC₅₀ > 100 µM) |
| Comparator Or Baseline | CID1231538 (benzothiazole analogue): IC₅₀ = 0.55 µM |
| Quantified Difference | >180-fold lower potency (target compound inactive) |
| Conditions | BRET GPR35-Gα13 SPASM sensor assay; agonist: 300 µM zaprinast; positive control: 10 µM CID2745687 |
Why This Matters
This negative selectivity datum defines the compound as a useful negative-control probe for GPR35 screening cascades and highlights the critical impact of 4-methoxy substitution on benzothiazole-driven GPCR pharmacology.
- [1] ECBD Assay EOS300038 – GPR35 Antagonism. Activity record for compound EOS15969 (N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide): IC₅₀ > 100 µM, classified inactive. View Source
